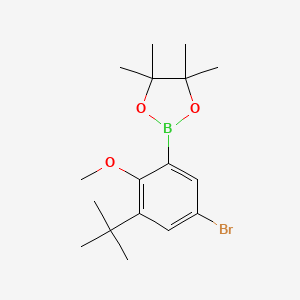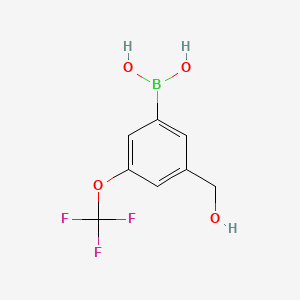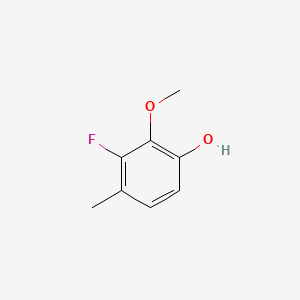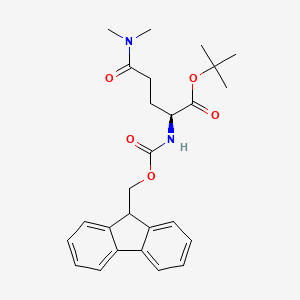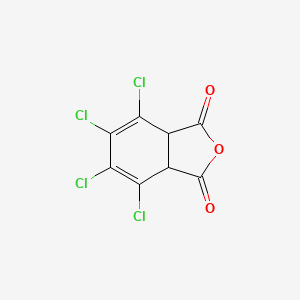
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione: is a chlorinated derivative of benzofuran. This compound is known for its unique chemical structure, which includes four chlorine atoms and a benzofuran ring. It is also referred to as tetrachlorophthalic anhydride and is used in various industrial applications due to its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions, including temperature regulation and the use of a solvent like carbon tetrachloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The chlorination reaction is optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form tetrachlorophthalic acid.
Reduction: It can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Tetrachlorophthalic Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution.
Reduced Chlorinated Compounds: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and polymers .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties .
Industry: Industrially, it is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to various substitution and hydrolysis reactions. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily substitution and hydrolysis .
Comparación Con Compuestos Similares
Tetrachlorophthalic Anhydride: Similar in structure but lacks the benzofuran ring.
Hexachlorobenzene: Contains more chlorine atoms but does not have the benzofuran structure.
Chlorinated Phthalic Anhydrides: Various derivatives with different numbers of chlorine atoms.
Uniqueness: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its combination of a benzofuran ring and four chlorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specific industrial and research applications .
Propiedades
Número CAS |
72524-46-0 |
|---|---|
Fórmula molecular |
C8H2Cl4O3 |
Peso molecular |
287.9 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H |
Clave InChI |
HFUBWSYLMUCDLL-UHFFFAOYSA-N |
SMILES canónico |
C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


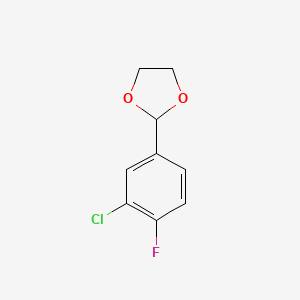
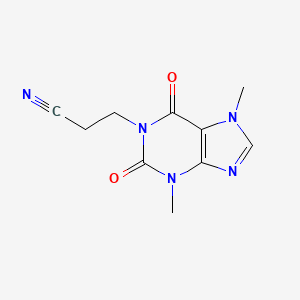
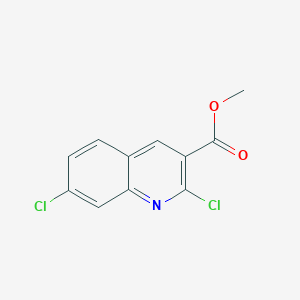
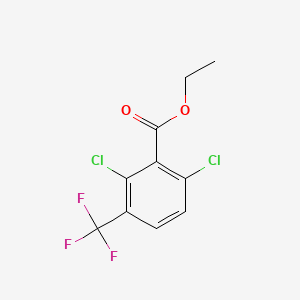
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
